molecular formula C10H11ClN2O3 B2933502 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide CAS No. 851169-10-3

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B2933502
CAS No.: 851169-10-3
M. Wt: 242.66
InChI Key: IPBTWALANVJTNV-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide typically involves the reaction of 2,3-dimethyl-6-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide can be compared with similar compounds such as:

    2-chloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar structure but lacks the nitro group, which can significantly alter its chemical reactivity and applications.

    2-chloro-N-methyl-N-(4-nitrophenyl)acetamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6-3-4-8(13(15)16)10(7(6)2)12-9(14)5-11/h3-4H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBTWALANVJTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851169-10-3
Record name 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide
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